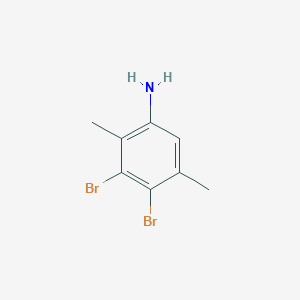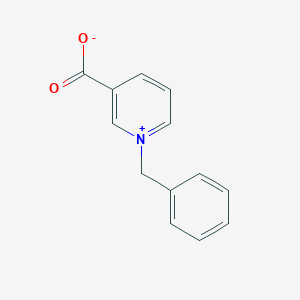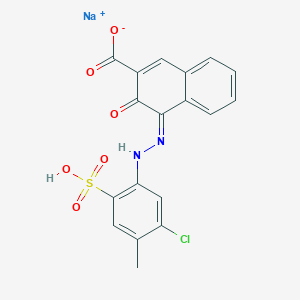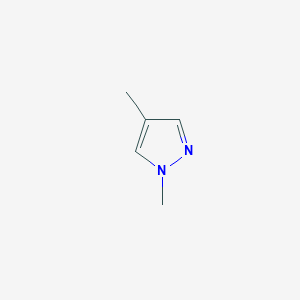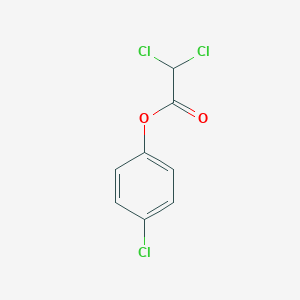
(4-Chlorophenyl) 2,2-dichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl) 2,2-dichloroacetate, also known as CPDCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDCA is a derivative of dichloroacetic acid (DCA), which has been studied for its anticancer properties. CPDCA is a promising compound that has shown potential in the treatment of various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl) 2,2-dichloroacetate is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by inhibiting the activity of pyruvate dehydrogenase kinase (PDK). PDK is an enzyme that plays a crucial role in the regulation of glucose metabolism in cancer cells. Inhibition of PDK leads to the activation of pyruvate dehydrogenase (PDH), which promotes the production of ATP and induces apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
(4-Chlorophenyl) 2,2-dichloroacetate has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, improve glucose metabolism in diabetic animals, and reduce inflammation in animal models. (4-Chlorophenyl) 2,2-dichloroacetate has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Chlorophenyl) 2,2-dichloroacetate has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in large quantities. (4-Chlorophenyl) 2,2-dichloroacetate is also stable and can be stored for extended periods without degradation. However, (4-Chlorophenyl) 2,2-dichloroacetate has some limitations for lab experiments. The compound is highly reactive and can form adducts with other molecules, which may complicate experimental analysis.
Direcciones Futuras
There are several future directions for the study of (4-Chlorophenyl) 2,2-dichloroacetate. One area of research is the development of (4-Chlorophenyl) 2,2-dichloroacetate derivatives with improved therapeutic properties. Another area of research is the study of the mechanism of action of (4-Chlorophenyl) 2,2-dichloroacetate. Understanding the molecular mechanism of (4-Chlorophenyl) 2,2-dichloroacetate could lead to the development of more effective therapies. Additionally, the study of the pharmacokinetics and pharmacodynamics of (4-Chlorophenyl) 2,2-dichloroacetate could provide valuable information for the development of clinical trials. Overall, (4-Chlorophenyl) 2,2-dichloroacetate is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Métodos De Síntesis
(4-Chlorophenyl) 2,2-dichloroacetate can be synthesized using a simple and cost-effective method. The synthesis involves the reaction between 4-chlorophenol and dichloroacetyl chloride in the presence of a base such as pyridine. The reaction yields (4-Chlorophenyl) 2,2-dichloroacetate as a white crystalline solid.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl) 2,2-dichloroacetate has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of cancer, diabetes, and other diseases. (4-Chlorophenyl) 2,2-dichloroacetate has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. The compound has also been shown to improve glucose metabolism in diabetic animals, making it a potential treatment for diabetes.
Propiedades
Número CAS |
18133-57-8 |
|---|---|
Nombre del producto |
(4-Chlorophenyl) 2,2-dichloroacetate |
Fórmula molecular |
C8H5Cl3O2 |
Peso molecular |
239.5 g/mol |
Nombre IUPAC |
(4-chlorophenyl) 2,2-dichloroacetate |
InChI |
InChI=1S/C8H5Cl3O2/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4,7H |
Clave InChI |
XBXQIOFECZDDPP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(=O)C(Cl)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1OC(=O)C(Cl)Cl)Cl |
Otros números CAS |
18133-57-8 |
Sinónimos |
(4-chlorophenyl) 2,2-dichloroacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



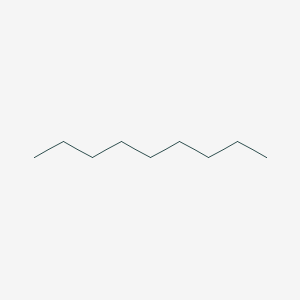
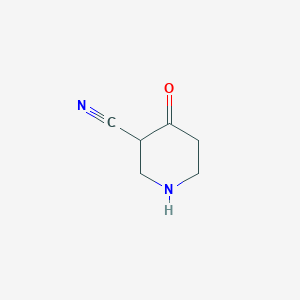
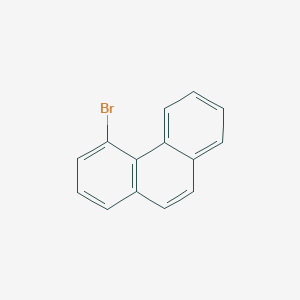
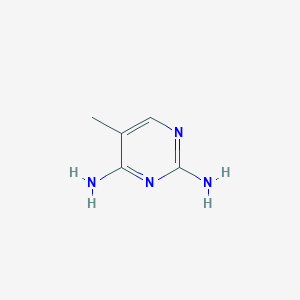

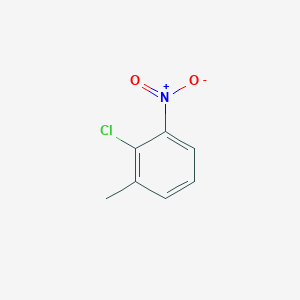
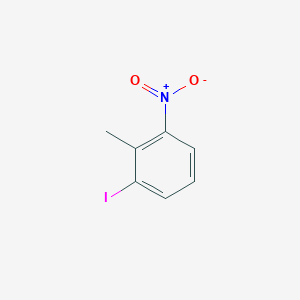
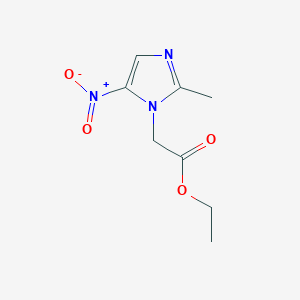
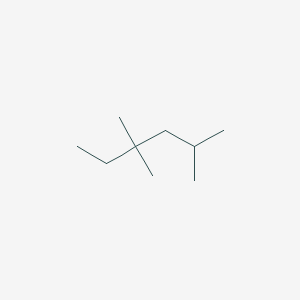
![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
